molecular formula C₁₉₄H₃₀₄N₅₈O₅₉S₄ B612765 163648-32-6 CAS No. 163648-32-6

163648-32-6

Cat. No.: B612765
CAS No.: 163648-32-6
M. Wt: 4521.17
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Mechanism of Action

Target of Action

The primary target of Adrenomedullin (11-50), rat, a C-terminal fragment (11-50) of rat adrenomedullin , is the CGRP1 receptor . The CGRP1 receptor is a G protein-coupled receptor that plays a crucial role in vasodilation .

Mode of Action

Adrenomedullin (11-50), rat interacts with the CGRP1 receptor to induce a selective arterial vasodilation . This interaction results in the relaxation of the arterial smooth muscle cells, leading to an increase in the diameter of the arteries and thus reducing the resistance to blood flow .

Biochemical Pathways

The interaction of Adrenomedullin (11-50), rat with the CGRP1 receptor triggers a cascade of biochemical reactions. This leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A (PKA), which phosphorylates and inhibits myosin light chain kinase, leading to the relaxation of the arterial smooth muscle cells .

Pharmacokinetics

It is soluble in water , which suggests that it may have good bioavailability

Result of Action

The primary molecular effect of Adrenomedullin (11-50), rat is the induction of arterial vasodilation . This vasodilation can increase blood flow and decrease blood pressure. On a cellular level, it causes the relaxation of arterial smooth muscle cells .

Action Environment

The action of Adrenomedullin (11-50), rat can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature . It is stable for 3 years at -20°C, 2 years at 4°C, 6 months at -80°C, and 1 month at -20°C

Chemical Reactions Analysis

Adrenomedullin (11-50), rat undergoes various chemical reactions, including:

    Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues.

    Reduction: Reduction reactions can break the disulfide bridge between cysteine residues, altering the peptide’s structure and activity.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Adrenomedullin (11-50), rat has several scientific research applications:

    Chemistry: It is used to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.

    Biology: The peptide is used to investigate the physiological and pathological roles of adrenomedullin in various biological systems.

    Medicine: Research on this peptide contributes to understanding cardiovascular diseases, as adrenomedullin plays a role in vasodilation and blood pressure regulation.

    Industry: The peptide is used in the development of therapeutic agents targeting cardiovascular and other diseases.

Comparison with Similar Compounds

Adrenomedullin (11-50), rat can be compared with other adrenomedullin fragments and related peptides:

    Adrenomedullin (1-52): The full-length peptide with similar vasodilatory effects but different receptor binding properties.

    Calcitonin gene-related peptide: Another peptide that binds to calcitonin gene-related peptide 1 receptors and induces vasodilation.

    Amylin: A peptide with structural similarities to adrenomedullin but different physiological roles.

Adrenomedullin (11-50), rat is unique due to its specific fragment length and selective receptor binding, making it a valuable tool for studying the physiological and pharmacological effects of adrenomedullin .

Properties

CAS No.

163648-32-6

Molecular Formula

C₁₉₄H₃₀₄N₅₈O₅₉S₄

Molecular Weight

4521.17

sequence

One Letter Code: STGCRFGTCTMQKLAHQIYQFTDKDKDGMAP RNKISPQGY-NH2(Disulfide bridge: Cys4-Cys9)

Origin of Product

United States

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